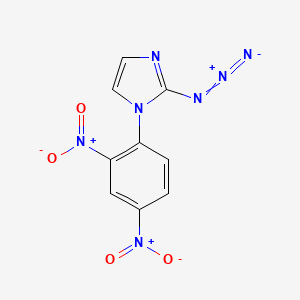
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is a complex organic compound that features an azido group and a dinitrophenyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole typically involves the reaction of 2,4-dinitrophenylhydrazine with imidazole in the presence of an azidating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the azido group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling azido compounds, which can be highly reactive and potentially explosive .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The dinitrophenyl group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the dinitrophenyl group can yield 2-amino-1-(2,4-dinitrophenyl)-1H-imidazole, while oxidation of the azido group can produce 2-nitro-1-(2,4-dinitrophenyl)-1H-imidazole .
Wissenschaftliche Forschungsanwendungen
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Wirkmechanismus
The mechanism of action of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole involves its ability to form covalent bonds with other molecules through its azido group. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-1-(2,4-dinitrophenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-Azido-1-(2,4-dinitrophenyl)-1H-triazole: Contains a triazole ring, offering different reactivity and stability.
Uniqueness
2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is unique due to its specific combination of an azido group and a dinitrophenyl group attached to an imidazole ring.
Eigenschaften
CAS-Nummer |
61469-73-6 |
|---|---|
Molekularformel |
C9H5N7O4 |
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
2-azido-1-(2,4-dinitrophenyl)imidazole |
InChI |
InChI=1S/C9H5N7O4/c10-13-12-9-11-3-4-14(9)7-2-1-6(15(17)18)5-8(7)16(19)20/h1-5H |
InChI-Schlüssel |
RNXBAWOSYQCUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CN=C2N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)


![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)







![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
